4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H20N6O5S and its molecular weight is 480.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide , with the molecular formula C22H20N6O5S and a molecular weight of approximately 480.5 g/mol, is a sulfamoyl derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound contains several functional groups that contribute to its reactivity and biological properties:
- Sulfamoyl Group : Known for its antibacterial properties.
- Oxadiazole Moiety : Associated with various pharmacological activities.
- Methoxyphenyl Substitution : Enhances lipophilicity and may influence biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the sulfamoyl group.
- Introduction of cyanoethyl substituents.
- Coupling with the oxadiazole derivative.
Antibacterial Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antibacterial properties. For instance, related studies have shown that derivatives targeting bacterial cell division mechanisms (like FtsZ) demonstrate potent activity against resistant strains of bacteria such as Staphylococcus aureus .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that similar benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase inhibitor. Compounds with similar structures have shown moderate to strong inhibitory effects against this enzyme, which is crucial in neurodegenerative diseases .
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that compounds with oxadiazole derivatives displayed activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
- Toxicity Assessment : The toxicity of related compounds was evaluated using zebrafish embryos, revealing that certain derivatives exhibited low toxicity while maintaining biological activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the benzamide framework influence biological activity, guiding further optimization efforts for enhanced efficacy .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5S/c1-32-18-8-4-17(5-9-18)21-26-27-22(33-21)25-20(29)16-6-10-19(11-7-16)34(30,31)28(14-2-12-23)15-3-13-24/h4-11H,2-3,14-15H2,1H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTLIMQCMPQGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.